2'-Deoxy-2'-fluoro-5-methylcytidine
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Overview
Description
2’-Deoxy-2’-fluoro-5-methylcytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in various scientific and medical applications. This compound has potential anti-metabolic and anti-tumor activities .
Preparation Methods
The synthesis of 2’-Deoxy-2’-fluoro-5-methylcytidine involves several steps. One method includes the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-d-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . Industrial production methods often involve multiple extractions and crystallization steps to purify the compound .
Chemical Reactions Analysis
2’-Deoxy-2’-fluoro-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Scientific Research Applications
2’-Deoxy-2’-fluoro-5-methylcytidine has a wide range of scientific research applications:
Chemistry: Used as a nucleoside analog in various chemical reactions.
Biology: Inhibits DNA methyltransferases, making it useful in epigenetic studies.
Industry: Employed in the synthesis of other nucleoside analogs and related compounds.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-5-methylcytidine involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound also acts as a competitive inhibitor of the hepatitis C virus RNA-dependent RNA polymerase, thereby inhibiting viral replication .
Comparison with Similar Compounds
2’-Deoxy-2’-fluoro-5-methylcytidine is unique compared to other cytidine analogs due to its specific modifications. Similar compounds include:
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another potent inhibitor of hepatitis C virus RNA replication.
5-methyl-dCTP: Used in DNA methylation studies.
2’-Deoxy-5-fluorocytidine: A pyrimidine analog used in cancer research.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy.
Properties
IUPAC Name |
4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZJZXAWLQYJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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